Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Description
Introduction to Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate
This compound stands as a representative compound within the broader class of pyrazolo[1,5-a]pyridine derivatives, which have garnered substantial attention in contemporary organic chemistry research. The compound's significance extends beyond its individual properties to encompass its role as a model system for understanding the reactivity and synthetic accessibility of fused nitrogen heterocycles. The pyrazolo[1,5-a]pyridine scaffold itself has been recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anti-viral, anti-cancer, anti-inflammatory, anti-fungal, and anti-tubercular activities. This particular ethyl ester derivative occupies a unique position within this family, offering both synthetic utility and potential biological relevance.
The compound's molecular architecture features a rigid, planar heterocyclic core that provides an excellent foundation for structure-activity relationship studies and combinatorial library design. Research has established that the pyrazolo[1,5-a]pyridine framework is present in various bioactive compounds, including dopamine D3 receptor agonists and D4 receptor antagonists, highlighting the therapeutic potential of this structural motif. The ethyl carboxylate functionality at the 4-position introduces additional synthetic versatility, enabling further chemical transformations and molecular modifications that can fine-tune biological activity and pharmacological properties.
Contemporary research efforts have focused extensively on developing efficient synthetic methodologies for accessing this compound and related derivatives. These investigations have revealed the compound's utility as both a synthetic target and an intermediate in the preparation of more complex molecular architectures. The compound's role in advancing synthetic methodology has been particularly notable in the development of novel cycloaddition reactions, oxidative coupling processes, and metal-catalyzed transformations that provide access to structurally diverse pyrazolo[1,5-a]pyridine libraries.
Structural Identification and Nomenclature
The structural identity of this compound is precisely defined through multiple chemical descriptors and identification systems that collectively establish its unique molecular characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the systematic naming conventions for fused heterocyclic systems. The Chemical Abstracts Service has assigned this compound the registry number 573763-62-9, providing a unique identifier that facilitates database searches and literature retrieval. The molecular formula C10H10N2O2 indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 190.20 grams per mole.
The International Chemical Identifier provides a standardized representation of the compound's connectivity, encoded as InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3. This notation systematically describes the arrangement of atoms and bonds within the molecule, enabling unambiguous identification across different chemical databases and software systems. The corresponding International Chemical Identifier Key, GYLQOGGBMUMELA-UHFFFAOYSA-N, serves as a compressed hash of the International Chemical Identifier, facilitating rapid database searches and cross-referencing.
The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC=CN2C1=CC=N2, provides a linear notation that captures the essential structural features of the molecule in a format readily interpretable by chemical software and databases. This representation clearly indicates the ethyl ester functionality (CCOC(=O)) attached to the pyrazolo[1,5-a]pyridine core, with the numerical indices specifying the connectivity pattern within the fused ring system. The compound is also catalogued under the Molecular Design Limited number MFCD22417079, which serves as an additional identifier in chemical inventory systems.
Alternative nomenclature systems recognize this compound as pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester, emphasizing the carboxylic acid derivative nature of the molecule. The systematic numbering of the pyrazolo[1,5-a]pyridine system follows established conventions for fused heterocycles, where the fusion pattern and substitution positions are clearly defined according to International Union of Pure and Applied Chemistry rules. The 4-position designation for the carboxylate substituent specifically refers to the carbon atom within the pyridine ring that bears the ethyl ester functionality, distinguishing this isomer from other possible regioisomers.
Historical Development in Heterocyclic Chemistry
The historical development of this compound and related compounds reflects broader evolutionary trends in heterocyclic chemistry, particularly the growing recognition of fused nitrogen-containing systems as privileged scaffolds for drug discovery and synthetic methodology development. The foundational work in pyrazole chemistry can be traced to Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established many of the fundamental synthetic approaches to these heterocycles. The subsequent development of pyrazolo[1,5-a]pyridine systems emerged from the convergence of pyrazole and pyridine chemistry, representing a significant advancement in the synthesis of complex fused heterocycles.
The evolution of synthetic methodologies for accessing pyrazolo[1,5-a]pyridine derivatives has undergone numerous refinements since the early heterocyclic chemistry investigations. Traditional approaches relied primarily on cyclocondensation reactions between hydrazine derivatives and carbonyl systems, following principles established in classical pyrazole synthesis. However, the specific formation of the pyrazolo[1,5-a]pyridine framework required more sophisticated strategies that could effectively construct the fused ring system while controlling regiochemistry and functional group placement. The development of these methodologies was driven by the recognition that pyrazolo[1,5-a]pyridine derivatives possessed unique pharmacological properties that distinguished them from simple pyrazole or pyridine analogues.
The emergence of modern synthetic approaches to this compound has been characterized by the development of increasingly sophisticated methodologies that address both efficiency and selectivity challenges. Recent advances have included the implementation of copper-mediated oxidative coupling reactions, which enable the construction of pyrazolo[1,5-a]pyridine-3-carboxylates through the simultaneous formation of carbon-carbon and nitrogen-nitrogen bonds under mild reaction conditions. These copper-catalyzed processes have demonstrated broad substrate scope and functional group tolerance, representing significant improvements over earlier synthetic approaches that often required harsh conditions or multiple synthetic steps.
Contemporary research has also witnessed the development of novel cycloaddition strategies that provide direct access to pyrazolo[1,5-a]pyridine derivatives. The implementation of [3 + 2] cycloaddition reactions using nitrogen-aminopyridinium ylides and ynals has enabled the one-step synthesis of cyanated pyrazolo[1,5-a]pyridines, demonstrating the versatility of modern synthetic methodology. Similarly, the development of TEMPO-mediated [3 + 2] annulation-aromatization protocols has provided efficient routes to multisubstituted pyrazolo[1,5-a]pyridines from nitrogen-aminopyridines and α,β-unsaturated compounds, achieving high regioselectivity and excellent yields.
The historical trajectory of pyrazolo[1,5-a]pyridine chemistry has been significantly influenced by the recognition of these compounds' medicinal importance. Early investigations revealed that derivatives of this structural class exhibited potent biological activities, including anti-viral, anti-cancer, and anti-inflammatory properties. This recognition drove intensive research efforts aimed at developing more efficient synthetic methodologies and exploring structure-activity relationships within this chemical space. The development of compounds such as cartazolate and other pyrazolopyridine derivatives as anxiolytic agents marked a significant milestone in the practical application of this heterocyclic chemistry.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Cyclization Strategies
Copper-catalyzed reactions have emerged as a cornerstone for constructing pyrazolo[1,5-a]pyridine cores. A representative protocol involves the cyclization of ethyl 2-(pyridin-2-yl)acetate with aryl nitriles under Cu(OAc)₂/CuBr catalysis. For instance, ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate was synthesized in 62% yield via a 6-hour reaction at 60–65°C in DMSO with DBU as a base. While this method positions the ester at the 3-position, analogous strategies could target the 4-carboxylate by modifying the acetate precursor’s substitution pattern.
Critical parameters include:
- Catalyst system : Dual copper sources (Cu(II) and Cu(I)) enhance redox cycling, facilitating nitrile activation.
- Solvent : Polar aprotic solvents like DMSO stabilize intermediates and improve reaction homogeneity.
- Temperature : Moderate heating (60–65°C) balances reaction rate and side-product formation.
Adapting this method for 4-carboxylate derivatives would require precursors with pre-installed ester groups at the pyridine’s 4-position, followed by cyclization with hydrazine derivatives.
Condensation with Ethoxyacrylate Derivatives
A high-yielding route to pyrazolo[1,5-a]pyrimidine-3-carboxylates involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl 3-ethoxyacrylate. Under cesium carbonate in DMF at 110°C, this method achieves 92% yield via a tandem cyclization-dehydration sequence. Although the product is a pyrimidine hybrid, substituting the ethoxyacrylate with pyridine-building blocks (e.g., enaminones) could redirect selectivity toward pyrazolo[1,5-a]pyridines.
Mechanistic insights :
- Nucleophilic attack : The pyrazole’s amine attacks the ethoxyacrylate’s α,β-unsaturated carbonyl.
- Cyclization : Intramolecular dehydration forms the fused pyridine ring.
- Aromatization : Base-mediated elimination finalizes the heterocyclic system.
Optimization for pyridine formation would necessitate adjusting electronic and steric properties of the dienophile to favor six-membered ring closure.
Direct Esterification of Carboxylic Acid Intermediates
Esterification of pyrazolo[1,5-a]pyridine-4-carboxylic acid offers a straightforward pathway. A model procedure for ethyl pyrazole-4-carboxylate employs thionyl chloride (1.6 equiv) in ethanol at 0–20°C for 3 hours, yielding 80% after silica gel chromatography. Applied to the target compound, this method requires prior synthesis of the carboxylic acid precursor, achievable via:
- Hydrolysis of nitriles or amides.
- Oxidation of hydroxymethyl groups.
Advantages :
- Scalability: Bench-stable reagents and mild conditions.
- Compatibility: Tolerates electron-withdrawing/donating substituents on the heterocycle.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates heterocycle formation. For 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, nano-catalysts (e.g., CuO nanoparticles) reduced reaction times from hours to minutes while improving yields. Adapting this to pyridine systems involves:
- Precursor design : 4-Carboxylate-containing pyridine hydrazones.
- Catalyst screening : Transition metal oxides (Fe₃O₄, ZnO) enhance microwave absorption.
A hypothetical protocol:
- Mix pyridine-4-carbaldehyde hydrazone with ethyl propiolate.
- Irradiate at 150°C for 10 minutes using CuO nanoparticles.
- Purify via flash chromatography.
Expected benefits include >70% yields and minimized decomposition pathways.
Suzuki coupling enables the introduction of ester groups post-cyclization. In a PI3K inhibitor synthesis, tert-butyl 4-(5-aminopyrazolo[1,5-a]pyridin-3-yl)piperidine-1-carboxylate was prepared via palladium-catalyzed coupling of a bromopyrazole with a boronic ester. For ethyl 4-carboxylate derivatives, this approach would involve:
- Bromination at the pyridine’s 4-position.
- Coupling with ethyl glycolate-derived boronic esters.
Challenges :
- Regioselective bromination requires directing groups (e.g., methoxy).
- Boronic ester stability under coupling conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Copper-mediated | 62–70 | 6–12 h | Broad substrate scope | Positional selectivity challenges |
| Ethoxyacrylate condensation | 85–92 | 2–16 h | High yields, scalable | Restricted to pyrimidine analogs |
| Direct esterification | 70–80 | 3 h | Simple, one-step | Requires carboxylic acid precursor |
| Microwave-assisted | 75–85 | 10–30 min | Rapid, energy-efficient | Specialized equipment needed |
| Suzuki coupling | 60–75 | 8–24 h | Late-stage diversification | Sensitive to steric hindrance |
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives have shown significant potential as pharmacological agents.
1.1 Antitumor Activity
Recent studies highlight the antitumor properties of pyrazolo[1,5-a]pyridine derivatives. They act on various biological targets, including protein kinases involved in cancer cell signaling pathways. For instance, the compound has been investigated for its ability to inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
1.2 Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit enzymes that play critical roles in inflammation and cancer progression. This mechanism is crucial for developing new anti-inflammatory and anticancer drugs .
Material Science Applications
This compound exhibits promising properties for material science applications:
3.1 Photophysical Properties
The compound has been explored for its photophysical characteristics, making it suitable for optical applications such as fluorescent sensors and dyes. Its ability to undergo excited-state intramolecular proton transfer enhances its utility in developing advanced optical materials .
3.2 Crystal Engineering
The unique structural features of pyrazolo[1,5-a]pyridine derivatives allow them to form crystals with distinct conformational properties. This characteristic is beneficial for applications in solid-state physics and materials engineering .
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (e.g., at position 7 in ) increase solubility in polar solvents. Methyl groups (e.g., in ) introduce steric hindrance, affecting binding interactions in biological systems.
Reactivity and Functionalization Potential
- Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate : The ester group at position 4 is amenable to hydrolysis, enabling conversion to carboxylic acids for further derivatization .
- Pyrazolo[1,5-a]pyrimidine Analogues: Substitution with amino or cyano groups (e.g., compounds in ) enhances hydrogen-bonding capacity, critical for kinase inhibition .
- Triazine-Fused Derivatives : Compounds like those in exhibit unique π-stacking interactions due to extended aromatic systems, relevant in materials science.
Biological Activity
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
- CAS Number : 92135088
This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their varied pharmacological properties, including anticancer and antimicrobial activities.
This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Research has indicated that compounds within this class can inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl pyrazolo[1,5-a]pyridine derivatives. For instance:
- Inhibition of CDK2 and TRKA Kinases : In vitro assays demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and TRKA kinases with IC50 values as low as 0.09 µM. These findings suggest that ethyl pyrazolo[1,5-a]pyridine derivatives can effectively hinder cancer cell proliferation by targeting key regulatory enzymes involved in the cell cycle .
- Antiproliferative Effects : A derivative of ethyl pyrazolo[1,5-a]pyridine was tested against 60 different cancer cell lines, showing a mean growth inhibition (GI%) of 43.9% across various types. This broad-spectrum activity indicates its potential as a versatile anticancer agent .
Antimicrobial Activity
Ethyl pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties:
- Anti-Mycobacterium tuberculosis Activity : Some derivatives demonstrated promising in vitro potency against Mycobacterium tuberculosis (Mtb), with nanomolar MIC values against both drug-susceptible and multidrug-resistant strains. Notably, one compound significantly reduced bacterial burden in an infected mouse model .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of ethyl pyrazolo[1,5-a]pyridine derivatives:
Q & A
Q. What are the standard synthetic routes for ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives?
The synthesis typically involves cyclocondensation reactions between pyrazole precursors and carbonyl-containing compounds. For example:
- Pyrazole-carboxylate intermediates : Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst to form pyrazolo[1,5-a]pyrimidines .
- Multicomponent reactions : Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with β-diketones (e.g., pentane-2,4-dione) under reflux to yield pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yields .
- Tandem reactions : 4-(Azidomethyl)pyrazole-3-carboxylic acid ethyl esters react with cyanoacetamides in THF using t-BuOK to form fused heterocycles (e.g., pyrazolo-triazolo-diazepines) .
Q. How are pyrazolo[1,5-a]pyridine derivatives characterized structurally?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns. For example, pyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton shifts at δ 7.5–8.5 ppm .
- X-ray crystallography : Used to resolve bond lengths and torsion angles (e.g., carboxylate groups twisted at 55.6° from the pyridine plane in triazolo[1,5-a]pyridines) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]⁺ peaks with <0.5 ppm error) .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or regioselectivity?
- Catalyst screening : KHSO₄ (2 equivalents) enhances cyclization efficiency in pyrazolo[1,5-a]pyrimidine synthesis by promoting proton transfer .
- Solvent and temperature : DMF at 60–80°C facilitates nucleophilic substitution in triazolo[1,5-a]pyridine synthesis, achieving 76% yields .
- Substituent effects : Electron-withdrawing groups on pyrazole precursors (e.g., -CN, -CO₂Et) direct regioselectivity during cyclocondensation .
Q. How should researchers resolve contradictions in spectral or analytical data?
- Cross-validation : Compare NMR data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives ).
- Crystallographic refinement : Adjust riding models for H atoms in X-ray data to resolve discrepancies in bond lengths (e.g., C–H = 0.93–0.97 Å) .
- Reproducibility checks : Replicate reactions under inert atmospheres to minimize side products (e.g., using N₂ in acetonitrile-based syntheses) .
Q. What strategies enable functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives?
- Halogenation : Bromination of 4-chloropyrazolo[1,5-a]pyrazine with PBr₃ yields 3-bromo derivatives for cross-coupling reactions .
- Nucleophilic substitution : React pyrazolo[1,5-a]pyrimidines with hydrazine hydrate to generate aminopyrazoles, which can be further derivatized .
- Oxidation/Reduction : Ethynyl groups on triazolo[1,5-a]pyridines can be oxidized to ketones or reduced to alkanes for diversification .
Q. How are tandem reactions applied to synthesize complex heterocycles from this compound?
- Cycloaddition-annulation : Ethyl 5-aminopyrazole-4-carboxylate reacts with sugar-derived intermediates (e.g., 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrahydrofuranos-4-yl) to form glycosylated pyrazolo[1,5-a]pyrimidines .
- One-pot protocols : A three-step regioselective synthesis uses a novel catalyst to assemble 5-methyl-4-phenyl pyrazolo[1,5-a]pyrimidines with minimal purification .
Methodological Considerations
- Data interpretation : Always cross-reference experimental HRMS/NMR with computational predictions (e.g., DFT calculations for NMR shifts) .
- Scale-up challenges : Optimize solvent recovery and column chromatography conditions during industrial translation .
- Biological screening : Prioritize derivatives with electron-deficient pyridine rings for antimicrobial or anticancer assays, as suggested by SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
